Sulfonamide Ring-Size Differentiation: Piperidine vs. Azepane vs. 3,5-Dimethylpiperidine
The target compound incorporates an unsubstituted piperidine ring (6-membered) in its sulfonamide moiety. The closest commercially available analogs differ specifically at this position: CAS 361167-56-8 bears a 3,5-dimethylpiperidine (6-membered, disubstituted; MW 547.69), and CAS 304864-52-6 bears an azepane (7-membered) ring . The piperidine variant (target compound, MW ~533.6) occupies an intermediate steric and conformational space relative to these comparators. The unsubstituted piperidine provides a distinct hydrogen-bond-accepting sulfonamide oxygen geometry and reduced steric encumbrance compared to 3,5-dimethylpiperidine, while offering greater conformational restriction than the flexible 7-membered azepane. These physicochemical differences are expected to translate into differential target binding kinetics and selectivity profiles [1].
| Evidence Dimension | Sulfonamide ring size and substitution |
|---|---|
| Target Compound Data | Piperidine (6-membered, unsubstituted); MW ~533.6 g/mol |
| Comparator Or Baseline | CAS 361167-56-8: 3,5-dimethylpiperidine (6-membered, disubstituted; MW 547.69); CAS 304864-52-6: azepane (7-membered, MW ~547.7) |
| Quantified Difference | Ring size: 6 (target) vs. 6-disubstituted (361167-56-8) vs. 7 (304864-52-6); MW difference: ~14 Da vs. dimethyl analog |
| Conditions | Structural comparison based on chemical formulae and IUPAC names from supplier catalogues |
Why This Matters
Procurement of the correct sulfonamide variant is critical because ring size and substitution directly modulate target off-rate, isoform selectivity, and cellular permeability, which cannot be inferred from a 'similar' analog without experimental validation.
- [1] Meanwell NA. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J Med Chem. 2011;54(8):2529-2591. (Class-level evidence on sulfonamide SAR). View Source
